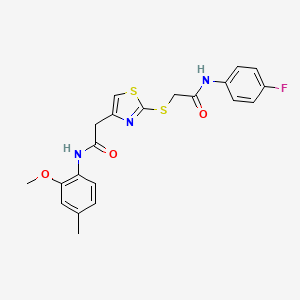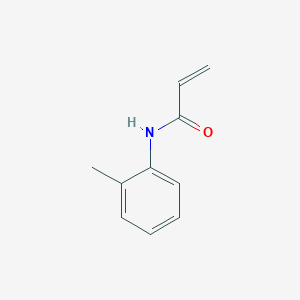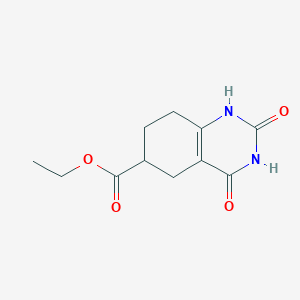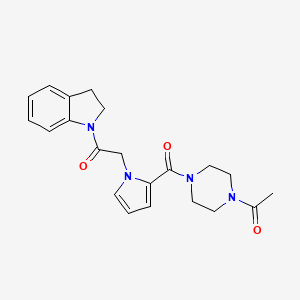
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide, also known as OP3P, is a novel compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide involves the inhibition of the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth and survival. N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide has been shown to inhibit the activity of Akt and mTOR, leading to the induction of apoptosis in cancer cells. N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the induction of apoptosis, and the inhibition of inflammation and oxidative stress. N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide has also been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide is its specificity for cancer cells, which makes it a potential candidate for targeted cancer therapy. However, one limitation of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide.
Zukünftige Richtungen
There are several future directions for N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide, including the development of more efficient synthesis methods, the optimization of dosage and treatment regimens, and the evaluation of its efficacy in combination with other anticancer agents. Further studies are also needed to determine the potential applications of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide in the treatment of inflammatory diseases and other conditions.
Synthesemethoden
The synthesis of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide involves several steps, including the reaction of 4-cyanopyridine with hydrazine hydrate to form 6-oxo-3-(pyridin-4-yl)pyridazine, followed by the reaction of this intermediate with 3-bromopropionyl chloride to form N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propionyl)hydrazine. The final step involves the reaction of this intermediate with 3,3-diphenylpropanoyl chloride to form N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide has anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c32-26(20-24(21-8-3-1-4-9-21)22-10-5-2-6-11-22)29-16-7-19-31-27(33)13-12-25(30-31)23-14-17-28-18-15-23/h1-6,8-15,17-18,24H,7,16,19-20H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUARKIOCMGCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2641642.png)
![8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine](/img/structure/B2641643.png)

![4-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2641646.png)

![7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2641648.png)
![1-pentyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2641650.png)
![Methyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2641652.png)
![N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2641653.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2641654.png)

![1-(2-hydroxy-2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2641660.png)
